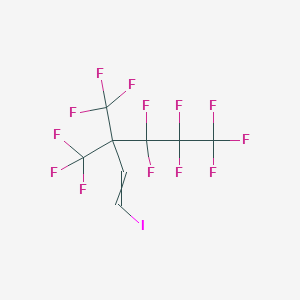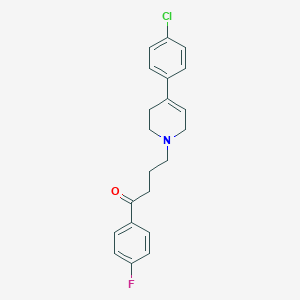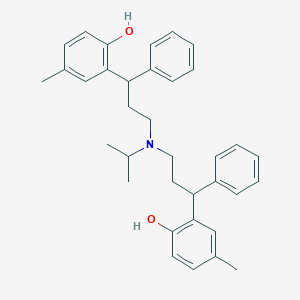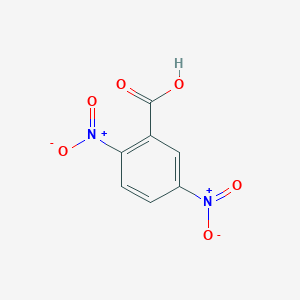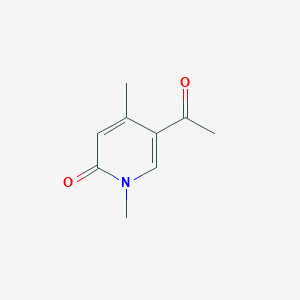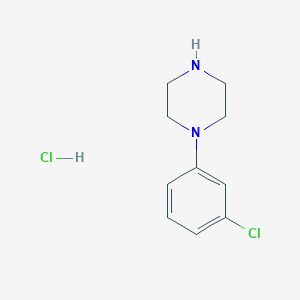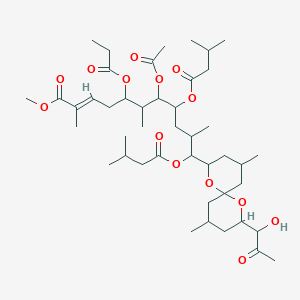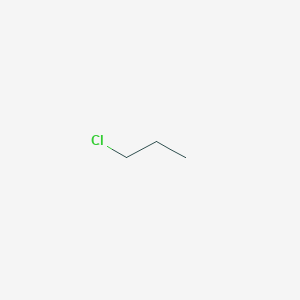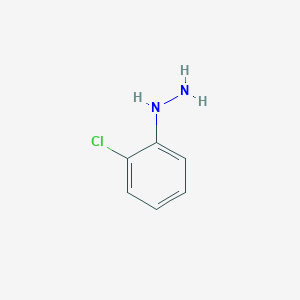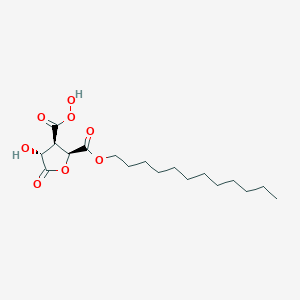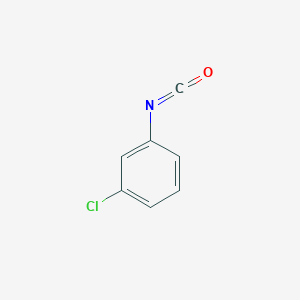
NIOXIME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a dioxime derivative of cyclohexane and is known for its ability to form complexes with various metal ions, such as cobalt, iron, and nickel . 1,2-Bis(hydroxyimino)cyclohexane is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1,2-Bis(hydroxyimino)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of enzyme inhibition and metal ion transport.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the development of sensors for detecting metal ions in environmental and food samples.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(hydroxyimino)cyclohexane can be synthesized through the reaction of 1,2-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ice-cold aqueous solution to prevent decomposition .
1,2-Cyclohexanedione Synthesis: Cyclohexanone is oxidized using selenious acid in a mixture of dioxane and water.
1,2-Bis(hydroxyimino)cyclohexane Synthesis: The 1,2-cyclohexanedione is then reacted with hydroxylamine hydrochloride in an ice-cold basic solution to form nioxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(hydroxyimino)cyclohexane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as cobalt, iron, and nickel.
Reduction: Can be reduced to form corresponding amines under specific conditions.
Oxidation: Undergoes oxidation to form corresponding oximes and other derivatives.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as cobalt chloride, nickel chloride, and iron sulfate in aqueous or alcoholic solutions.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Major Products Formed
Metal Complexes: Cobalt, nickel, and iron complexes with nioxime.
Amines: Reduction products of this compound.
Oximes: Oxidation products of this compound.
Mecanismo De Acción
1,2-Bis(hydroxyimino)cyclohexane exerts its effects primarily through the formation of stable complexes with metal ions. The mechanism involves the coordination of the oxime groups to the metal center, resulting in the stabilization of the metal ion and the formation of a chelate complex . These complexes can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and metal ion transport .
Comparación Con Compuestos Similares
1,2-Bis(hydroxyimino)cyclohexane is compared with other dioxime compounds such as dimethylglyoxime and diphenylglyoxime. While all these compounds form stable metal complexes, nioxime is unique due to its cyclohexane backbone, which imparts different steric and electronic properties .
Similar Compounds
Dimethylglyoxime: Known for its use in the qualitative analysis of nickel.
Diphenylglyoxime: Used in the synthesis of metal complexes with distinct properties.
Cyclohexanedione Dioxime: Similar to this compound but with different substituents on the cyclohexane ring.
1,2-Bis(hydroxyimino)cyclohexane’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
492-99-9 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
(NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6+ |
Clave InChI |
CUNNCKOPAWXYDX-CGXWXWIYSA-N |
SMILES |
C1CCC(=NO)C(=NO)C1 |
SMILES isomérico |
C1CC/C(=N/O)/C(=N/O)/C1 |
SMILES canónico |
C1CCC(=NO)C(=NO)C1 |
Descripción física |
Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS] |
Sinónimos |
Nioxime |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


